molecular formula C14H12O3 B119946 Benzilic acid CAS No. 76-93-7

Benzilic acid

Cat. No. B119946
CAS RN: 76-93-7
M. Wt: 228.24 g/mol
InChI Key: UKXSKSHDVLQNKG-UHFFFAOYSA-N
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Description

Benzilic acid is a compound that has been the subject of various studies due to its significance in organic synthesis and potential applications. It is known for its role in the benzil-benzilic acid rearrangement, a reaction where an α-diketone is transformed into an α-hydroxy acid, a process first described by von Liebig in 1838 . This reaction is not only historically significant as one of the first recognized molecular rearrangements but also remains relevant in modern synthetic chemistry.

Synthesis Analysis

The synthesis of benzilic acid has been explored through different methods

Scientific Research Applications

Antibacterial Studies

Benzilic acid has been used in the synthesis and characterization of Schiff base metal complexes. These complexes exhibit a range of applications in biological, pharmacological, and industrial areas due to their chemical and physical properties. Specifically, Schiff base complexes derived from benzil and anthranilic acid demonstrate significant antibacterial activities (Gayathri & Suresh, 2017).

Bioactivity and Molecular Docking Studies

Various benzilic acids and their analogs have been synthesized and assessed for their biological activities, including cytotoxic, antibacterial, and antioxidant activities. Molecular docking studies of these compounds have shown potential in inhibiting cell growth in various concentrations (Sudha, Kanakam, & Nithya, 2018).

Nonlinear Optical Material

Benzilic acid has been studied for its properties as an organic nonlinear optical material. The research focuses on the growth and characterization of benzilic acid crystals, highlighting their potential in applications requiring nonlinear optical properties (Baraniraj & Philominathan, 2009).

Solubility Studies

The solubility of benzilic acid in various organic solvents has been studied. This research is crucial for understanding the physical properties of benzilic acid and its potential applications in different solvent systems (Daniels et al., 2003).

Antioxidant Activity

Benzilic acid derivatives have been synthesized and evaluated for their antioxidant activities using assays like DPPH and ABTS. These studies are important in understanding the potential of benzilic acid compounds in pharmaceutical and nutraceutical applications (Rajendran, Kanakam, & Nithya, 2016).

Steroid Synthesis

The benzilic acid rearrangement technique has been used in the synthesis of steroids, demonstrating its utility in organic chemistry and potential applications in the synthesis of complex natural products (Noack, Hartmayer, & Heretsch, 2018).

Stereoselective Synthesis

The benzilic acid rearrangement is a key method in stereoselective synthesis, used to access biologically active molecules. Recent advances have allowed for the first catalytic asymmetric version, expanding its application in synthetic chemistry (Burke & Moutayakine, 2021).

Oxidative Decarboxylation Study

The kinetics and mechanism of oxidative decarboxylation of benzilic acid by acidic permanganate have been studied. This research provides insight into the chemical behavior of benzilic acid under oxidative conditions (Farokhi & Nandibewoor, 2004).

Safety And Hazards

Benzilic acid is harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

The benzilic acid rearrangement is a powerful synthetic tool for accessing significant biologically active molecules . The reaction is both catalytic and stereoselective, and recently the first catalytic asymmetric version was reported . This opens up new possibilities for the synthesis of various biologically active molecules .

properties

IUPAC Name

2-hydroxy-2,2-diphenylacetic acid
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InChI

InChI=1S/C14H12O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,17H,(H,15,16)
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InChI Key

UKXSKSHDVLQNKG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O
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Molecular Formula

C14H12O3
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DSSTOX Substance ID

DTXSID0058805
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Molecular Weight

228.24 g/mol
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Physical Description

Solid; [Merck Index] White to tan solid; [HSDB] White powder; [Sigma-Aldrich MSDS]
Record name Benzilic acid
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Boiling Point

180 °C
Record name BENZILIC ACID
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Solubility

Very soluble in ethanol, ethyl ether; soluble concentrated sulfuric acid; slightly soluble in acetone, In water, 1.41X10+3 mg/L at 25 °C
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Vapor Pressure

0.00000002 [mmHg]
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Product Name

Benzilic acid

Color/Form

White to tan powder, Forms monoclinic needles from water, Changes to deep red color at higher temperature

CAS RN

76-93-7
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Melting Point

150 °C
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Synthesis routes and methods

Procedure details

25.0 g (0.095 mol) of 4,4′-difluorobenzilic acid is added to freshly prepared sodium ethoxide solution containing 2.17 g (0.095 mol) of sodium and 200 ml of ethanol at 20° C. and stirred for 3 hours. The solution is evaporated to dryness, the residue is dissolved in DMF, 22.57 g (0.16 mol) of methyl iodide is added dropwise at 20° C., and the mixture is stirred for 24 hours. It is worked up and purified analogously to compound 12b. Yield: 21.06 g (80% of theory).
Name
4,4′-difluorobenzilic acid
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
22.57 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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